4-methoxy-N-(2-methylphenyl)benzenesulfonamide
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Description
4-methoxy-N-(2-methylphenyl)benzenesulfonamide is a compound with a molecular structure that allows for a variety of chemical reactions and possesses unique physical and chemical properties. Its study is relevant for the development of new materials and chemical processes.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to 4-methoxy-N-(2-methylphenyl)benzenesulfonamide, typically involves multi-step chemical processes. These processes may include reactions starting from substituted benzaldehyde or aniline components. For instance, the synthesis of closely related compounds has been achieved through reactions involving 4-(diethylamino)benzaldehyde and p-toluidine, yielding high chemical yields (Gao et al., 2014).
Molecular Structure Analysis
The crystal structure of compounds within this class often reveals interesting molecular interactions. For example, certain 4-methoxybenzenesulfonamide derivatives exhibit supramolecular architectures controlled by interactions such as C—H⋯πaryl, forming two-dimensional or three-dimensional structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides can participate in various chemical reactions due to their functional groups. They can be synthesized through different methods, including microwave irradiation, to yield derivatives with potent inhibitory effects on enzymes such as carbonic anhydrase (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-5-3-4-6-14(11)15-19(16,17)13-9-7-12(18-2)8-10-13/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHJWSCCVQIJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)benzenesulfonamide |
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